molecular formula C11H8ClN3O B11756715 6-Chloro-N-(pyridin-4-YL)pyridine-3-carboxamide

6-Chloro-N-(pyridin-4-YL)pyridine-3-carboxamide

Cat. No.: B11756715
M. Wt: 233.65 g/mol
InChI Key: NUBKZSDOGRTQSK-UHFFFAOYSA-N
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Description

6-Chloro-N-(pyridin-4-YL)pyridine-3-carboxamide is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a carboxamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(pyridin-4-YL)pyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with 4-aminopyridine under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(pyridin-4-YL)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or borane-tetrahydrofuran complex.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

6-Chloro-N-(pyridin-4-YL)pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-N-(pyridin-4-YL)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding assays, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N-(pyridin-4-YL)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom and carboxamide group allows for versatile chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C11H8ClN3O

Molecular Weight

233.65 g/mol

IUPAC Name

6-chloro-N-pyridin-4-ylpyridine-3-carboxamide

InChI

InChI=1S/C11H8ClN3O/c12-10-2-1-8(7-14-10)11(16)15-9-3-5-13-6-4-9/h1-7H,(H,13,15,16)

InChI Key

NUBKZSDOGRTQSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)NC2=CC=NC=C2)Cl

Origin of Product

United States

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